molecular formula C18H20N2O2 B7712317 N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide

N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide

Cat. No. B7712317
M. Wt: 296.4 g/mol
InChI Key: GDAWAIRGONAIAJ-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. MPAA is a hydrazide derivative that has been synthesized through a number of methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of protein synthesis in cells. N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to bind to the ribosome, which is responsible for protein synthesis, and prevent the formation of new proteins. This leads to the inhibition of cell growth and division, which is why N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has potential applications in cancer research.
Biochemical and Physiological Effects:
N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to have a number of biochemical and physiological effects. In cancer cells, N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to induce apoptosis, or programmed cell death. N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for the growth and spread of cancer cells. In addition, N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide in lab experiments is its potential to inhibit the growth of cancer cells, making it a useful tool in cancer research. N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide. One area of research is the development of new compounds based on the structure of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide that may have improved efficacy and reduced toxicity. Another area of research is the study of the mechanism of action of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide, which may lead to the development of new drugs that target protein synthesis in cells. Finally, the potential applications of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide in the treatment of neurodegenerative disorders and as a new class of antibiotics warrant further investigation.

Synthesis Methods

N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide can be synthesized through a number of methods, including the reaction of 2-phenylacetic acid hydrazide with 1-methyl-4-piperidone in the presence of acetic anhydride and triethylamine. Another method involves the reaction of 2-phenylacetic acid hydrazide with 1-methyl-4-piperidone in the presence of acetic acid and acetic anhydride. The yield of N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide can vary depending on the method used, with the highest yield reported to be 72%.

Scientific Research Applications

N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of study is cancer research, where N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo. N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, N'-(1-methylpiperidin-4-ylidene)-2-phenylacetohydrazide has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

2-phenyl-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14(2)22-17-10-8-16(9-11-17)13-19-20-18(21)12-15-6-4-3-5-7-15/h3-11,13-14H,12H2,1-2H3,(H,20,21)/b19-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAWAIRGONAIAJ-CPNJWEJPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]acetamide

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